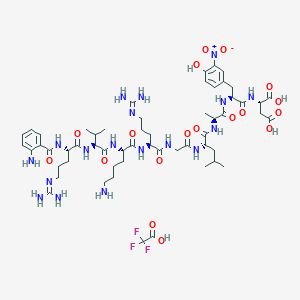
Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-m-nitro-Tyr-Asp-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-m-nitro-Tyr-Asp-OH is a fluorogenic peptide substrate used in various biochemical assays. It contains anthranilic acid as a fluorescent donor and m-nitro-tyrosine as an acceptor (quencher). This compound is based on the sequence of hemagglutinin and is efficiently cleaved by furin, a subtilisin-like eukaryotic serine endoprotease .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-m-nitro-Tyr-Asp-OH involves solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. The peptide chain is elongated step-by-step, with each amino acid being coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) in the presence of scavengers .
Industrial Production Methods
Industrial production of this compound follows similar SPPS techniques but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) to ensure the desired purity and quality .
化学反応の分析
Types of Reactions
Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-m-nitro-Tyr-Asp-OH undergoes various biochemical reactions, primarily involving enzymatic cleavage. The compound is a substrate for furin, which cleaves the peptide bond between specific amino acids in the sequence .
Common Reagents and Conditions
The enzymatic cleavage reactions typically occur under physiological conditions, with the presence of furin or other proteases. The reactions are often carried out in buffered solutions to maintain the appropriate pH and ionic strength .
Major Products Formed
The major products formed from the enzymatic cleavage of this compound include smaller peptide fragments, which can be analyzed using techniques like mass spectrometry or HPLC .
科学的研究の応用
Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-m-nitro-Tyr-Asp-OH is widely used in scientific research, particularly in the study of proteases like furin. Its applications include:
作用機序
The mechanism of action of Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-m-nitro-Tyr-Asp-OH involves its cleavage by proteases like furin. The cleavage occurs at specific peptide bonds, leading to the separation of the fluorescent donor (anthranilic acid) and the quencher (m-nitro-tyrosine). This separation results in an increase in fluorescence, which can be measured to determine the activity of the protease .
類似化合物との比較
Similar Compounds
Boc-Arg-Val-Arg-Arg-AMC: Another fluorogenic substrate used for measuring protease activity.
Abz-RVKRGLAY(NO₂)E: A similar peptide substrate with a slightly different sequence, also used in protease assays.
Uniqueness
Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-m-nitro-Tyr-Asp-OH is unique due to its specific sequence and the presence of both anthranilic acid and m-nitro-tyrosine, which provide high sensitivity and specificity in fluorogenic assays .
生物活性
Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-m-nitro-Tyr-Asp-OH is a synthetic peptide with significant biological activity, particularly in the context of protease inhibition and potential therapeutic applications. Its structure includes various amino acids, including arginine, valine, lysine, and others, which contribute to its functional properties.
- Molecular Formula : C54H84N18O16
- Molar Mass : 1241.36 g/mol
- CAS Number : 174838-79-0
- Storage Conditions : Recommended storage at -15°C to maintain stability .
Biological Activity
This compound exhibits several biological activities, primarily related to its role as a substrate for various proteases. The presence of specific amino acid sequences allows it to interact selectively with enzymes like furin, which is involved in the processing of proproteins into their active forms.
The peptide acts as a substrate for furin-like proteases, which cleave at specific sites within the peptide chain. This cleavage can lead to the activation of various biological pathways, including those involved in cell signaling and apoptosis. The m-nitro-Tyr residue enhances the peptide's ability to be recognized and processed by these enzymes.
Case Studies and Research Findings
- Protease Inhibition :
- Cancer Therapeutics :
- Nanoparticle Targeting :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C54H84N18O16 |
| Molar Mass | 1241.36 g/mol |
| CAS Number | 174838-79-0 |
| Storage Temperature | < -15°C |
| Biological Activity | Description |
|---|---|
| Protease Substrate | Yes |
| Cancer Cell Inhibition | Yes |
| Selective Binding | Yes |
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H84N18O16.C2HF3O2/c1-27(2)22-36(49(82)64-29(5)44(77)69-37(50(83)70-38(52(85)86)25-42(75)76)23-30-17-18-40(73)39(24-30)72(87)88)65-41(74)26-63-46(79)33(15-10-20-61-53(57)58)67-47(80)34(14-8-9-19-55)68-51(84)43(28(3)4)71-48(81)35(16-11-21-62-54(59)60)66-45(78)31-12-6-7-13-32(31)56;3-2(4,5)1(6)7/h6-7,12-13,17-18,24,27-29,33-38,43,73H,8-11,14-16,19-23,25-26,55-56H2,1-5H3,(H,63,79)(H,64,82)(H,65,74)(H,66,78)(H,67,80)(H,68,84)(H,69,77)(H,70,83)(H,71,81)(H,75,76)(H,85,86)(H4,57,58,61)(H4,59,60,62);(H,6,7)/t29-,33-,34-,35-,36-,37-,38-,43-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYLPYLYCGEZDO-CDIRBOSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H85F3N18O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













